Z-LVG-CHN2

Antibacterial Group A Streptococcus Cysteine protease inhibition

Z-LVG-CHN2 is a cell-permeable, irreversible cysteine protease inhibitor with a Leu-Val-Gly tripeptide recognition element and diazomethyl ketone warhead for covalent active-site modification. Unlike E64 or vinyl sulfones, its substrate-mimetic design confers unique potency against streptococcal SpeB protease and SARS-CoV-2 3CLpro (EC50=190 nM). Validated in vivo with single-dose curative efficacy in a lethal murine GAS model and species-selective antibacterial activity. Enables discrimination of cysteine protease-dependent (HSV) from protease-independent (poliovirus) viral replication.

Molecular Formula C22H31N5O5
Molecular Weight 445.5 g/mol
CAS No. 119670-30-3
Cat. No. B037999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LVG-CHN2
CAS119670-30-3
SynonymsN-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane
Z-LVG-CHN2
Z-LVG-diazomethane
Molecular FormulaC22H31N5O5
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1
InChIKeyZLDBPOCJCXPVND-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LVG-CHN2 (CAS 119670-30-3): Peptidyl Diazomethyl Ketone Cysteine Protease Inhibitor for Antimicrobial and Antiviral Research


Z-LVG-CHN2 (N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane) is a cell-permeable, irreversible tripeptide derivative cysteine protease inhibitor that mimics the human cysteine proteinase-binding center of cystatin C [1]. First synthesized in the late 1980s as a cystatin C mimetic, it contains a diazomethyl ketone warhead that covalently modifies the active-site cysteine residue of target proteases [2]. Unlike many small-molecule inhibitors, Z-LVG-CHN2 combines a peptidyl recognition sequence (Leu-Val-Gly) with an irreversible electrophilic trap, conferring distinct potency and selectivity profiles across bacterial and viral cysteine proteases including streptococcal SpeB protease and SARS-CoV-2 3CLpro (EC50 = 190 nM) [3].

Why Z-LVG-CHN2 Cannot Be Substituted with Generic Cysteine Protease Inhibitors in Critical Experimental Systems


Despite sharing a common target class, cysteine protease inhibitors exhibit profound functional divergence due to differences in recognition element sequence, warhead reactivity, and cellular permeability [1]. Generic alternatives such as E64 (epoxysuccinyl-based), Z-FA-CHN2 (Phe-Ala diazomethyl ketone), or vinyl sulfone derivatives (e.g., LHVS, ZL3VS) each possess distinct substrate-mimetic recognition motifs that dictate non-overlapping protease selectivity profiles [2]. Z-LVG-CHN2's tripeptide Leu-Val-Gly sequence is specifically optimized to occupy the S1-S3 subsites of streptococcal SpeB protease and SARS-CoV-2 3CLpro, a binding mode not replicated by E64's epoxysuccinyl scaffold or vinyl sulfone inhibitors targeting cathepsin L (TgCPL) in Toxoplasma gondii [2]. Substitution without empirical validation risks experimental failure from target mismatch, altered cell permeability kinetics, or differential irreversible modification rates of the active-site cysteine [1].

Z-LVG-CHN2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Procurement


Species-Specific Antibacterial Activity: Z-LVG-CHN2 Selectively Inhibits All Group A Streptococcal Strains with Potency Comparable to Tetracycline and Bacitracin

In a direct comparative antibacterial susceptibility screen, Z-LVG-CHN2 inhibited all tested strains of group A streptococci with activity comparable to tetracycline and bacitracin, while exhibiting no growth inhibition against 12 other bacterial species tested, including group B, C, and G streptococci, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. This species-specific antibacterial spectrum contrasts with the broad-spectrum activity of conventional antibiotics and narrower protease inhibitors such as E64. The antibacterial effect was mechanistically validated by demonstrating that excess SpeB protease relieves the growth inhibition, confirming on-target cysteine protease inhibition as the mode of action [1].

Antibacterial Group A Streptococcus Cysteine protease inhibition

In Vivo Therapeutic Efficacy: Z-LVG-CHN2 Cures Lethal Group A Streptococcal Infection in Mice with Single-Dose Administration

In a murine model of lethal group A streptococcal infection, a single intraperitoneal injection of Z-LVG-CHN2 completely cured mice challenged with otherwise fatal bacterial doses, establishing definitive in vivo proof-of-concept for protease-targeted antibacterial therapy [1]. This in vivo efficacy distinguishes Z-LVG-CHN2 from many peptidyl inhibitors that fail to translate from in vitro enzyme inhibition to animal models due to poor bioavailability or metabolic instability. In contrast, the broadly used cysteine protease inhibitor E64 is primarily characterized by in vitro enzyme inhibition data with limited reported in vivo antibacterial efficacy in comparable systemic infection models [2].

In vivo antibacterial Streptococcus pyogenes Murine infection model

Antiviral Activity with Viral Selectivity: Z-LVG-CHN2 Inhibits HSV Replication with No Effect on Poliovirus Replication

Z-LVG-CHN2 exhibits antiviral activity against herpes simplex virus (HSV) replication while displaying no significant effect on poliovirus replication . This viral selectivity profile contrasts with the lack of selectivity observed for many peptidyl inhibitors and provides a functional benchmark for discriminating between cysteine protease-dependent and cysteine protease-independent viral replication mechanisms. The diazomethyl ketone Z-FA-CHN2 (Phe-Ala recognition element) inhibits cathepsin B and cathepsin L-like proteases in Leishmania mexicana but lacks the HSV-selective antiviral profile documented for Z-LVG-CHN2 [1].

Antiviral Herpes simplex virus Viral selectivity

SARS-CoV-2 3CLpro Inhibition: Z-LVG-CHN2 Blocks Viral Replication with EC50 of 190 nM

In a large-scale drug repositioning survey for SARS-CoV-2 antivirals, Z-LVG-CHN2 effectively blocked SARS-CoV-2 replication with an EC50 value of 190 nM via inhibition of the SARS-CoV-2 3CLpro (main protease) [1]. In Vero E6 cells pretreated for 16 hours with 0-10 μM compound, Z-LVG-CHN2 inhibited antiviral activity in a dose-dependent manner [1]. This sub-micromolar potency against a clinically relevant viral protease distinguishes Z-LVG-CHN2 from other cysteine protease inhibitors that lack activity against SARS-CoV-2 3CLpro. For context, the vinyl sulfone inhibitor LHVS (morpholinourea-leucyl-homophenylalanyl-phenyl-vinyl-sulfone) targets cathepsin L and impairs Toxoplasma gondii invasion at low-micromolar concentrations but has no reported activity against SARS-CoV-2 3CLpro [2].

SARS-CoV-2 3CLpro inhibitor Antiviral drug repurposing

Z-LVG-CHN2 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Mechanistic Studies of Group A Streptococcal Pathogenesis Requiring a Species-Selective Antibacterial Probe

Researchers investigating the role of the streptococcal cysteine protease SpeB in group A Streptococcus pathogenesis should use Z-LVG-CHN2 as a validated chemical probe. The compound's demonstrated species-selective antibacterial activity—inhibiting all group A streptococcal strains while sparing 12 other bacterial species—enables unambiguous attribution of antibacterial effects to SpeB protease inhibition [1]. The direct head-to-head comparison with tetracycline and bacitracin in the original 1989 Nature study provides a well-characterized baseline for experimental design [1].

In Vivo Murine Models of Lethal Streptococcal Infection for Preclinical Proof-of-Concept Studies

Z-LVG-CHN2 is uniquely suited for in vivo studies of protease-targeted antimicrobial therapy due to its documented single-dose curative efficacy in a lethal murine group A streptococcal infection model [1]. Unlike many cysteine protease inhibitors that lack validated in vivo antibacterial efficacy, Z-LVG-CHN2 provides a de-risked tool compound for establishing preclinical proof-of-concept. The compound's peptide backbone requires consideration of metabolic stability in experimental design; the 1989 Nature study confirms that despite peptidyl structure, sufficient bioavailability is achieved for therapeutic efficacy following intraperitoneal administration [1].

SARS-CoV-2 3CLpro Inhibitor Screening and Viral Replication Studies

For coronavirus researchers developing or validating 3CLpro (main protease) inhibitors, Z-LVG-CHN2 serves as a reference compound with established sub-micromolar potency (EC50 = 190 nM) and publicly available dose-response data from a large-scale SARS-CoV-2 antiviral drug repositioning survey [1]. The compound's peptidyl tripeptide structure (Leu-Val-Gly) mimics the substrate recognition sequence of 3CLpro, providing a rational structural basis for its inhibitory activity. Researchers should note that the compound requires 16-hour pretreatment in Vero E6 cells to achieve maximal antiviral effect [1].

Cysteine Protease-Dependent vs. Protease-Independent Viral Replication Pathway Discrimination

Investigators seeking to determine whether a viral replication pathway depends on host or viral cysteine protease activity can employ Z-LVG-CHN2 as a selective probe. The compound's documented ability to inhibit HSV replication while exerting no significant effect on poliovirus replication provides a functional benchmark for experimental design [1]. This viral selectivity profile enables discrimination between cysteine protease-dependent mechanisms (e.g., HSV) and protease-independent pathways (e.g., poliovirus). Alternative inhibitors such as Z-FA-CHN2 lack comparable viral selectivity documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-LVG-CHN2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.